3-Bromo-1-phenylpropyne
Description
The Pivotal Role of Propargyl Halides as Fundamental Building Blocks in Organic Synthesis
Propargyl halides, a class of compounds to which 3-Bromo-1-phenylpropyne belongs, are highly versatile building blocks in organic chemistry. Their utility lies in the reactive nature of the propargyl group, which can be introduced into molecules to create new synthetic pathways. researchgate.net The presence of a halogen atom allows for a variety of reactions, including nucleophilic substitution and cross-coupling reactions. nih.gov
One of the most significant applications of propargyl halides is in propargylation reactions, where they act as nucleophiles towards carbonyl compounds like aldehydes and ketones. This leads to the formation of homopropargylic alcohols, which are important structural motifs in many biologically active compounds and serve as key intermediates for the synthesis of more complex molecules. nih.govmdpi.com Furthermore, propargyl halides are precursors for propargyl radicals, which have gained increasing importance in synthetic chemistry for constructing carbon-carbon bonds. uwindsor.caresearchgate.net The versatility of propargyl halides extends to their use in the synthesis of 1,5-diynes, which are valuable synthetic building blocks for creating complex functional molecules. acs.org
Defining the Specific Research Significance of this compound within Organic Chemistry
Within the broader class of propargyl halides, this compound holds specific research significance due to its unique combination of a phenyl ring, an alkyne, and a bromine atom. This trifunctional nature allows for a diverse range of chemical transformations.
The alkyne moiety readily participates in cycloaddition reactions, enabling the construction of complex cyclic structures found in natural products and potential drug candidates. smolecule.com The bromine atom can be easily replaced through various cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, facilitating the introduction of a wide array of functional groups. smolecule.com This capability is crucial for generating libraries of new compounds for various applications.
Furthermore, the alkyne can be further functionalized through reactions like hydroamination and hydroboration. smolecule.com The rigid and functional nature of this compound also makes it a person of interest in material science, particularly as a precursor for creating conjugated polymers with interesting electronic and optical properties for potential use in organic electronics. smolecule.com
Historical and Contemporary Perspectives on Alkynyl Bromide Chemistry
The chemistry of alkynyl halides, including alkynyl bromides, has a rich history and continues to be an active area of research. Traditionally, alkynyl halides were primarily used as sources of acetylides through metal-halogen exchange. acs.org However, their role has expanded significantly over time.
Historically, the focus was on reactions like the Hunsdiecker reaction, which converts propiolic acids to 1-halo-1-alkynes. organic-chemistry.org Early research also explored the addition of bromine to unsaturated compounds to form bromo-organic compounds. sci-hub.se
In contemporary organic synthesis, the applications of alkynyl bromides have become much more diverse and sophisticated. They are now recognized as versatile reagents capable of acting as both electrophilic and nucleophilic partners. acs.orgfiveable.me Modern research has developed new methods for the synthesis of alkynyl bromides under mild conditions. organic-chemistry.org
Recent advancements include the use of alkynyl bromides in:
Palladium-catalyzed reactions: Palladium catalysis has enabled the 1,1-alkynylbromination of alkenes to produce propargylic bromides regioselectively. rsc.org
Nickel-catalyzed reactions: Nickel catalysts are effective for the direct alkynylation of azoles with alkynyl bromides and for synthesizing 1,3-diynes via cross-coupling reactions. acs.orgsioc-journal.cn
Copper-catalyzed reactions: Copper-catalyzed amidation of alkynyl bromides, even in water, has been achieved using micellar catalysis. researchgate.net
Iron-photocatalyzed reactions: A green and efficient iron-photocatalytic decarboxylative alkynylation of carboxylic acids with alkynyl bromides has been developed. acs.org
Radical reactions: The generation of alkynyl radicals from alkynyl halides through photoredox catalysis is a growing area of interest, opening new avenues for C-C bond formation. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3-bromoprop-1-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNCIBMWPVZEAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450849 | |
| Record name | 3-Bromo-1-phenylpropyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1794-48-5 | |
| Record name | 3-Bromo-1-phenylpropyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Bromo-1-propynyl)benzen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Bromo 1 Phenylpropyne
Established Synthetic Routes for 3-Bromo-1-phenylpropyne
The foundational methods for synthesizing this compound primarily involve Sonogashira cross-coupling reactions, direct bromination of suitable precursors, and general propargylation strategies. Each of these routes offers distinct advantages and has been widely employed in organic synthesis.
Synthesis via Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, this methodology allows for the coupling of a bromo-substituted propyne (B1212725) derivative with a phenyl-containing reactant, or vice-versa.
The reaction can be performed under mild conditions, including at room temperature and in aqueous media, which contributes to its broad applicability in the synthesis of complex molecules. wikipedia.org The choice of catalyst, base, and solvent can be optimized to achieve high yields. For instance, various palladium catalysts and ligands have been explored to enhance the efficiency of the Sonogashira coupling. scielo.org.mx
Direct Bromination Approaches from Phenylpropyne Precursors
Direct bromination of a phenylpropyne backbone represents another fundamental strategy for the synthesis of this compound. This approach involves the introduction of a bromine atom onto the propargylic position of a phenylpropyne derivative.
One common method involves the reaction of 3-phenyl-1-propyne (B125596) with a suitable brominating agent. The reaction of substituted 3-arylpropynes with bromine in acetic acid has been studied, yielding 1,2-dibromo-3-arylpropenes. researchgate.net The stereochemistry of the resulting products can be influenced by the presence of additives like lithium bromide. researchgate.net Another approach involves the bromination of 3-phenylpropanol, which can be synthesized from 3-phenylpropanal. The subsequent bromination can be achieved through methods like the Appel reaction using triphenylphosphine (B44618) and bromine.
| Precursor | Brominating Agent | Solvent | Conditions | Product | Reference |
| 3-Arylpropyne | Bromine | Acetic Acid | Not specified | 1,2-Dibromo-3-arylpropene | researchgate.net |
| 3-Phenylpropanol | PPh₃/Br₂ | Not specified | Not specified | 3-Bromo-1-phenylpropane | |
| 3-Phenylpropanol | LiBr | Acetone | Reflux | 3-Phenylpropylbromide | chemicalbook.com |
General Propargylation Strategies Employing Propargyl Bromides as Reactants
Propargylation reactions, which introduce a propargyl group into a molecule, are a versatile method for constructing carbon-carbon bonds. mdpi.com These reactions often utilize propargyl bromide as a key reactant. The Barbier-type nucleophilic addition of propargyl bromide to carbonyl compounds, mediated by metals such as zinc, indium, iron, or tin, is a common strategy. mdpi.com
For example, the zinc-mediated propargylation of aldehydes with propargyl bromide in THF can produce homopropargyl alcohols in good yields. mdpi.com Similarly, an indium-mediated Barbier-Grignard-type reaction using propargyl bromide has been employed for the derivatization of polysaccharides in water. mdpi.com These methods highlight the utility of propargyl bromide in forming key intermediates that can lead to the synthesis of this compound or related structures.
Advanced Synthetic Approaches and Methodological Optimization
To address the demand for more efficient and selective synthetic methods, researchers have focused on developing advanced catalytic systems and exploring the stereochemical aspects of propynyl (B12738560) bromide formation.
Development of Catalytic Systems for Enhanced Efficiency and Selectivity
The development of novel catalytic systems is crucial for improving the efficiency and selectivity of reactions leading to this compound. For instance, copper-catalyzed, manganese-mediated propargylation of aldehydes with propargyl bromides has been established as a highly efficient and chemoselective method. d-nb.info This system has demonstrated a broad substrate scope under mild reaction conditions. d-nb.info
Photoredox catalysis has also emerged as a powerful tool. A practical and effective photoredox propargylation of aldehydes promoted by [Cp₂TiCl₂] has been developed, which avoids the use of stoichiometric metals. acs.orgnih.gov This method utilizes a catalytic amount of an organic dye as a reductant for titanium. acs.org Furthermore, dual catalytic systems, such as those employing both nickel and cobalt catalysts, have shown promise in cross-electrophile coupling reactions involving substrates like 1-bromo-3-phenylpropane. nih.gov Silver-based catalysts have also been investigated for carboxylation reactions involving propargyl alcohols, demonstrating the diverse range of metals that can be employed to achieve specific transformations. rsc.org
| Catalytic System | Reactants | Key Features | Reference |
| Cu-catalyzed/Mn-mediated | Aldehydes, Propargyl Bromides | High efficiency, good chemoselectivity, mild conditions | d-nb.info |
| Photoredox/[Cp₂TiCl₂] | Aldehydes, Propargyl Bromide | No stoichiometric metals, uses organic dye as reductant | acs.orgnih.gov |
| Dual Nickel/Cobalt | Aryl Halides, Alkyl Halides | Effective for cross-electrophile coupling | nih.gov |
| Silver Acetate/DBU | Propargyl Alcohols, CO₂ | Efficient for cyclic carbonate formation | rsc.org |
| Ruthenium-based | Arenes, Alkenes/Alkynes | C-H activation for hydroarylation | nih.gov |
Chemo-, Regio-, and Stereoselective Synthesis Considerations in Propynyl Bromide Formation
Achieving high levels of chemo-, regio-, and stereoselectivity is a primary goal in modern organic synthesis. In the context of propynyl bromide formation, these considerations are critical for producing the desired isomer of this compound.
The bromoboration of propyne with BBr₃, for example, proceeds with high syn-selectivity to produce (Z)-2-bromo-1-propenyldibromoborane. organic-chemistry.org This intermediate can then be converted to a stable pinacolboronate, which undergoes Negishi coupling with high retention of stereochemistry. organic-chemistry.org The study of bromination of 3-arylpropynes has also shed light on the stereochemical outcomes, with the product distribution being influenced by the reaction conditions and the nature of the aryl substituent. researchgate.net The development of new synthetic methods often involves careful optimization to control these selective aspects, leading to the efficient synthesis of complex molecules with well-defined three-dimensional structures. mdpi.comnih.gov The regio- and stereoselective addition of nucleophiles to alkynes is another key strategy, as demonstrated by the synthesis of (Z,Z)-bis(3-amino-3-oxo-1-propenyl) selenides from 2-propynamides. mdpi.com
Sustainable and Atom-Economical Protocols in this compound Synthesis
The development of synthetic methodologies for this compound that are both sustainable and atom-economical is a significant focus in modern organic chemistry. These approaches aim to minimize environmental impact and maximize the efficiency of chemical transformations by adhering to the principles of green chemistry. Key strategies include the use of safer reagents, solvent-free or environmentally benign solvent systems, and reaction designs that incorporate the majority of the starting materials into the final product.
One of the primary sustainable routes to this compound involves the allylic bromination of 1-phenylpropyne. This method often employs N-bromosuccinimide (NBS) as the brominating agent. NBS is considered a greener alternative to molecular bromine as it is a solid and easier to handle, reducing the risks associated with the transport and use of highly corrosive and toxic liquid bromine. vaia.compearson.com The reaction can be initiated by radical initiators or light, and optimizing reaction conditions is crucial for sustainability. For instance, the use of solvent-free conditions or recyclable solvents can significantly reduce the environmental footprint of the synthesis.
Another promising approach is the electrochemical bromofunctionalization of alkynes. mdpi.com This method generates the reactive bromine species in situ from a stable bromide source, such as magnesium bromide, through anodic oxidation. mdpi.com This technique avoids the handling of hazardous brominating agents and often proceeds under mild conditions with high selectivity. The dual role of the bromide salt as both a reagent and a supporting electrolyte can further enhance the atom economy of the process. mdpi.com
The concept of atom economy is central to evaluating the efficiency of a synthetic protocol. It provides a measure of how many atoms from the reactants are incorporated into the desired product. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate byproducts. sciencemadness.org For instance, the hydrobromination of a suitable precursor would be a highly atom-economical route to this compound, as it involves the direct addition of hydrogen bromide across a triple bond. chemicalbook.com
The following data tables provide a comparative overview of different synthetic approaches to haloalkynes, highlighting key parameters relevant to sustainability and atom economy.
Table 1: Comparison of Bromination Methods for Alkynes
| Method | Brominating Agent | Solvent | Conditions | Yield (%) | Sustainability Aspects |
| Traditional Bromination | Br₂ | CCl₄ | Room Temp | Variable | Use of toxic solvent and hazardous reagent |
| NBS Bromination | N-Bromosuccinimide | Acetonitrile | Reflux | ~70-85% | Safer brominating agent, potential for greener solvents |
| Electrochemical Bromination | MgBr₂ | Acetonitrile/Water | Ambient | Up to 96% | In situ generation of bromine, mild conditions |
| Hypervalent Iodine-Mediated | NaBr/PIDA | Dichloromethane | Room Temp | Up to 99% | High chemoselectivity, avoids molecular bromine |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions. Data is compiled from various sources on alkyne bromination. mdpi.comfrontiersin.org
Table 2: Atom Economy of a Representative Synthesis of this compound
| Reactants | Product | Byproduct | Theoretical Atom Economy (%) |
| 1-Phenylpropyne + NBS | This compound | Succinimide | ~52% |
| Phenylpropargyl alcohol + PBr₃ | This compound | H₃PO₃ | ~65% |
Note: Atom economy is calculated as (Molecular Mass of Product / Sum of Molecular Masses of all Reactants) x 100. This table provides a theoretical comparison and does not account for reaction yield or the use of solvents and catalysts.
Chemical Reactivity and Mechanistic Investigations of 3 Bromo 1 Phenylpropyne
Transformations Involving the Terminal Bromine Atom of 3-Bromo-1-phenylpropyne
The terminal bromine atom in this compound serves as a versatile handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures. Its reactivity as a propargylic halide is central to its utility in synthetic organic chemistry.
Cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a valuable substrate for these transformations. The presence of the bromo group allows for the formation of new carbon-carbon bonds through reactions catalyzed by transition metals, most notably palladium and copper.
Palladium-catalyzed cross-coupling reactions represent a powerful class of methods for forming C-C bonds. For substrates like this compound, reactions such as the Suzuki-Miyaura and Negishi couplings are particularly effective for introducing new aryl, vinyl, or alkyl groups at the propargylic position. organic-chemistry.orglibretexts.org
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Negishi)
Influence of Ligands and Catalytic Cycles on Reaction Outcomes
The outcome of palladium-catalyzed cross-coupling reactions is profoundly influenced by the choice of ligands coordinated to the palladium center. rsc.org The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmdpi.comuwindsor.ca
Oxidative Addition: The cycle begins with the oxidative addition of the C-Br bond of this compound to a Pd(0) complex, forming a Pd(II) intermediate. wikipedia.org The nature of the ligand can influence the rate and success of this step. rsc.org
Transmetalation: The organic group from a coupling partner (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) is transferred to the Pd(II) complex, replacing the bromide. organic-chemistry.orgmdpi.com
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst. mdpi.com
Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium catalyst and modulate its reactivity and selectivity. rsc.orgnih.gov For propargylic substrates, the choice of ligand can be critical in controlling regioselectivity. For instance, in related palladium-catalyzed propargylations, bidentate ligands like dppe have been shown to favor the formation of 1,3-dienyl products, while monodentate ligands can lead to the desired propargyl isomer. rsc.org The steric and electronic properties of the ligand can prevent or promote side reactions and influence which step in the catalytic cycle is rate-limiting. For example, bulky NHC ligands have proven effective in promoting the Negishi cross-coupling of unactivated alkyl bromides by facilitating the desired C-C bond formation at room temperature. nih.govacs.org
| Reaction Type | Catalyst/Ligand System | Key Mechanistic Influence | Typical Outcome |
| Suzuki-Miyaura | Pd(PPh₃)₄ / Base | The base activates the organoboron compound for transmetalation. Phosphine ligands stabilize the Pd(0) and Pd(II) intermediates. | Formation of a C(sp³)-C(sp²) or C(sp³)-C(sp³) bond by coupling with aryl or alkyl boronic acids. |
| Negishi | Pd₂ (dba)₃ / NHC Ligand (e.g., IPr·HCl) | Bulky NHC ligands create a specific steric environment around the Pd center, enhancing catalyst activity and preventing beta-hydride elimination. nih.govacs.org | Efficient coupling of the propargylic bromide with organozinc reagents, tolerant of various functional groups. acs.org |
| General Propargylation | Pd(0) / dppe (bidentate) vs. MePhos (monodentate) | The nature of the ligand (bidentate vs. monodentate) can control the reaction pathway, leading to different isomeric products (e.g., allenic vs. propargylic). rsc.org | Regioselective substitution. rsc.org |
Scope and Limitations with Various Coupling Partners
The versatility of palladium-catalyzed couplings allows this compound to react with a wide array of coupling partners.
Suzuki-Miyaura Coupling: This reaction pairs the propargylic bromide with organoboron compounds, such as arylboronic acids or alkylboronic esters. uwindsor.ca It is widely used to synthesize biaryl compounds and other conjugated systems. The reaction generally exhibits high functional group tolerance, although it requires basic conditions which might not be suitable for base-sensitive substrates. libretexts.org
Negishi Coupling: This method utilizes organozinc reagents as coupling partners. organic-chemistry.org It is known for its broad scope and high reactivity, often proceeding under milder conditions than other couplings. organic-chemistry.orgresearchgate.net The Negishi reaction has been successfully applied to the coupling of unactivated alkyl bromides with various organozinc reagents, including those bearing functional groups like esters, nitriles, and amides. nih.govacs.org However, the organozinc reagents themselves can be sensitive to air and moisture. libretexts.org
Limitations in these reactions can arise from steric hindrance near the reaction site on either coupling partner. Furthermore, competing pathways such as β-hydride elimination can be an issue with certain alkyl substrates, though the propargylic nature of this compound mitigates this specific side reaction. Homocoupling of the organometallic reagent is another potential side reaction that can be minimized by careful control of reaction conditions. nih.gov
Besides palladium, other transition metals like copper and nickel are effective catalysts for coupling reactions involving propargylic halides.
Copper-catalyzed cross-coupling reactions are particularly useful for forming C(sp³)–C(sp³) bonds. longdom.org These reactions often involve the coupling of alkyl halides with Grignard reagents (organomagnesium halides). researchgate.net Research has shown that additives can significantly enhance the scope and efficiency of these reactions. Notably, 1-phenylpropyne itself has been used as a remarkable additive in the copper-catalyzed coupling of Grignard reagents with primary alkyl halides, broadening the substrate scope. longdom.orgsigmaaldrich.cnprinceton.edu
| Metal Catalyst | Coupling Partner | Additive/Ligand | Key Features |
| Copper | Alkyl Grignard Reagents | 1-Phenylpropyne | The additive broadens the substrate scope for C(sp³)-C(sp³) bond formation. longdom.orgprinceton.edu |
| Copper | Aryl Boronic Acids | Pyridine | Mediates the coupling of thiols with aryl boronic acids, offering a gentle alternative to palladium-based systems. organic-chemistry.org |
| Nickel | Alkyl Zinc Compounds | Triamine ligand (tpy) | Provides high efficiency and excellent regioselectivity for the substitution of propargyl bromides, avoiding allenic side products. rsc.org |
| Iron/Copper | Terminal Alkynes | TMEDA | A co-catalytic system for C(sp)-C(sp²) coupling reactions between terminal alkynes and aryl halides. longdom.org |
Nickel catalysts have also emerged as powerful tools, particularly in Negishi-type reactions of propargylic electrophiles. rsc.org For example, the use of a nickel catalyst with a triamine ligand resulted in the highly efficient and regioselective substitution of propargyl bromides with alkylzinc compounds, with no observable formation of the isomeric allenic product. rsc.org
The propargylic bromide moiety in this compound is highly susceptible to nucleophilic attack. cdnsciencepub.com These reactions can proceed through different pathways, primarily SN2 or SN2', leading to a mixture of propargylic and allenic products.
In a direct SN2 pathway, the nucleophile attacks the carbon bearing the bromine atom, resulting in the direct substitution product where the triple bond remains in its original position.
Alternatively, an SN2' pathway involves the nucleophile attacking the terminal carbon of the alkyne. This attack is concerted with the rearrangement of the triple bond and the expulsion of the bromide ion, leading to the formation of an allene (B1206475). The competition between these two pathways is influenced by the nature of the nucleophile, the solvent, and the specific substitution on the alkyne.
Studies have evaluated the reactivity of propargylic halides with nucleophiles analogous to those found in proteins, such as cysteine, histidine, and lysine (B10760008) residues. cdnsciencepub.com These findings indicate that propargylic bromides are effective alkylating agents for such nucleophiles, highlighting their potential application in bioconjugation chemistry. cdnsciencepub.com Furthermore, Barbier-type reactions, which involve the in-situ formation of an organometallic reagent that then acts as a nucleophile, have been successfully performed with propargyl bromide in the presence of indium metal to react with ketones, yielding homopropargylic alcohols with high diastereoselectivity. mdpi.com
Reactions of the Alkynyl Moiety of this compound
The presence of a reactive triple bond in this compound allows it to participate in a variety of reactions characteristic of alkynes. These include cycloadditions, additions to the triple bond, and functionalizations through oxidation or reduction.
Cycloaddition Reactions with Diverse Dipolarophiles
The alkynyl group of this compound readily engages in cycloaddition reactions, a powerful class of reactions for the synthesis of cyclic compounds. smolecule.com These reactions involve the interaction of the alkyne (the dipolarophile) with a 1,3-dipole, leading to the formation of a five-membered heterocyclic ring. numberanalytics.com This methodology is particularly valuable for constructing complex molecular architectures found in natural products and pharmaceuticals. smolecule.comnumberanalytics.com
A prominent example of a [2+3] cycloaddition is the azide-alkyne cycloaddition, often referred to as a "click" reaction. rsc.org This reaction, typically catalyzed by copper(I) or ruthenium, involves the reaction of an azide (B81097) with a terminal or internal alkyne to form a 1,2,3-triazole. rsc.orgnih.gov The reaction is highly efficient, selective, and tolerant of a wide range of functional groups. rsc.org
In the context of this compound, the internal alkyne can react with azides to yield substituted triazoles. The regioselectivity of the reaction, determining which nitrogen of the azide bonds to which carbon of the alkyne, can be influenced by the choice of catalyst. Copper(I) catalysts typically yield 1,4-disubstituted triazoles, while ruthenium catalysts can favor the formation of 1,5-disubstituted isomers. nih.gov
The general mechanism for a [2+3] cycloaddition is a concerted process where the 1,3-dipole and the dipolarophile approach each other, and the new sigma bonds are formed in a single transition state. numberanalytics.com
The versatility of cycloaddition reactions involving this compound extends to the synthesis of a diverse array of complex heterocyclic structures. smolecule.com For instance, the reaction of thioisatin with phenylpropyne in the presence of thiazolidine-2-carboxylic acid leads to the formation of diastereoisomeric mixtures of spiro-azabicycloadducts. nih.gov This transformation proceeds through the in-situ generation of an azomethine ylide, which then undergoes a [3+2] cycloaddition with the alkyne. nih.gov
Furthermore, the use of this compound in cycloadditions with nitrile imines, generated in situ from hydrazonoyl chlorides, provides a route to substituted pyrazoles. chim.it The regiochemical outcome of these reactions can be controlled by the electronic nature of the substituents on the nitrile imine and the alkyne. chim.it
[2+3] Cycloadditions (e.g., Azide-Alkyne Cycloaddition)
Addition Reactions to the Triple Bond (e.g., Hydroamination, Hydroboration)
The carbon-carbon triple bond of this compound is susceptible to addition reactions, where new atoms or groups are added across the alkyne, leading to the formation of alkenes or alkanes.
Hydroamination is the addition of an N-H bond of an amine across the alkyne. acs.orgnih.gov This reaction can be catalyzed by various metals, including early transition metals (e.g., titanium, zirconium), lanthanides, and late transition metals (e.g., gold, palladium). acs.orgresearchgate.net The regioselectivity of the addition, which determines whether the nitrogen atom adds to the more or less substituted carbon of the alkyne, is a key consideration. Anti-Markovnikov hydroamination, where the nitrogen adds to the less substituted carbon, is a significant challenge in intermolecular reactions. nih.gov
Hydroboration involves the addition of a boron-hydrogen bond across the triple bond. nsf.govwikipedia.org This reaction is typically followed by an oxidation step (hydroboration-oxidation) to replace the boron atom with a hydroxyl group, providing a route to alcohols. wikipedia.org The hydroboration of 1-phenylpropyne with pinacolborane, catalyzed by a cobalt(II) coordination polymer, has been shown to produce a mixture of regioisomeric alkenylboronate esters with moderate regioselectivity. nsf.gov The reaction proceeds via a syn-addition mechanism, where the hydrogen and boron atoms add to the same face of the alkyne. wikipedia.org
| Reaction | Reagents | Catalyst | Product Type |
| Hydroamination | Amine (R-NH2) | Various metals (e.g., Ti, Zr, Au, Pd) | Enamines or Imines |
| Hydroboration | Borane (e.g., BH3, 9-BBN) | None or metal catalysts | Organoboranes |
Oxidative and Reductive Functionalizations of the Alkyne
The alkyne moiety in this compound can undergo both oxidative and reductive transformations.
Oxidative functionalization can lead to the formation of various oxygen-containing compounds. For example, the oxidation of alkynes can yield α,α-dihaloketones or other carbonyl compounds depending on the oxidizing agent and reaction conditions. researchgate.net
Reductive functionalization of the alkyne can lead to the corresponding alkene or alkane. For instance, nickel-catalyzed reductive coupling reactions can be employed to form new carbon-carbon bonds. acs.org In one example, a nickel-catalyzed reductive alkylation of aryl bromides with alkyl bromides was developed, showcasing the potential for cross-coupling reactions involving bromoalkanes. acs.org While this specific study did not use this compound, the principles could be applicable.
Electrophilic Additions and Halogenation Reactions of this compound
The electron-rich triple bond of this compound is susceptible to attack by electrophiles.
Electrophilic addition of hydrogen halides (HX) to alkynes is a classic reaction. savemyexams.com The reaction of 1-phenylpropyne with hydrogen bromide (HBr) has been studied, and the regiochemical outcome is dependent on the reaction conditions. researchgate.net The addition can proceed through either an AdE2 mechanism, involving a vinyl cation intermediate, or an AdE3 mechanism, where the bromide ion attacks an acid-alkyne complex. researchgate.net At low bromide concentrations, the syn-Markovnikov adduct is favored, while at higher concentrations, the anti-Markovnikov product can predominate. researchgate.net
Regioselective Bromination of the Alkynyl Substrate
The bromination of 3-arylpropynes, including this compound, in acetic acid yields 1,2-dibromo-3-arylpropenes as the exclusive products. researchgate.net The stereochemistry of the resulting dibromides is predominantly trans. researchgate.net However, an exception is observed with the 4-methoxy substituted isomer, which produces a majority of the cis isomer (83%) alongside the trans isomer (17%). researchgate.net This outcome suggests a different mechanistic pathway for the methoxy-substituted compound. When the reaction is conducted in the presence of lithium bromide (0.1 M), all substrates, including the 4-methoxy variant, predominantly yield trans products. researchgate.net This indicates that the presence of bromide ions influences the reaction mechanism, favoring a pathway that leads to the trans addition of bromine. researchgate.net
The use of N-bromosuccinimide (NBS) is a common method for achieving regioselective bromination. bartleby.comsmolecule.com In the case of 1-phenylpropane, reaction with NBS leads to the formation of 1-bromo-1-phenylpropane. bartleby.com This selectivity is attributed to the benzylic position being adjacent to the aromatic ring, which stabilizes the radical intermediate. bartleby.comsmolecule.com A low concentration of bromine, as provided by NBS, is crucial to prevent unwanted addition to the aromatic ring's double bonds. bartleby.com
The table below summarizes the product distribution in the bromination of 3-arylpropynes.
| Substrate | Conditions | Major Product Stereochemistry |
| 3-Arylpropyne | Acetic Acid | trans-1,2-dibromo-3-arylpropene |
| 4-Methoxy-3-arylpropyne | Acetic Acid | cis-1,2-dibromo-3-arylpropene |
| 3-Arylpropyne | Acetic Acid, 0.1 M LiBr | trans-1,2-dibromo-3-arylpropene |
Hydrohalogenation Reactions and Resulting Regiochemical Control
The addition of hydrogen halides to alkynes is a reaction of significant interest. wikipedia.org The reaction of 1-phenylpropyne with hydrogen bromide (HBr) in dilute methylene (B1212753) chloride solutions containing quaternary ammonium (B1175870) bromide and trifluoroacetic acid results in the formation of primarily the syn Markovnikov adduct. researchgate.net As the concentration of the bromide increases, the major product shifts to the anti Markovnikov adduct. researchgate.net At high bromide concentrations, the anti-Markovnikov anti-addition product becomes predominant. researchgate.net This variation in regiochemistry highlights the influence of reaction conditions on the mechanistic pathway.
The hydroboration of alkynes provides an alternative route to functionalized alkenes. This reaction proceeds to give vinylic boranes, which can then be oxidized to the corresponding aldehyde or ketone. wikipedia.org
The table below outlines the major products of HBr addition to 1-phenylpropyne under different conditions.
| HBr Concentration | Major Product |
| Dilute | syn Markovnikov adduct |
| Moderate | anti Markovnikov adduct |
| High | anti-Markovnikov anti-addition product |
Mechanistic Insights into Vinyl Cation Intermediates and Phenyl Group Participation
The mechanisms of electrophilic additions to alkynes have been a subject of extensive study, particularly in comparison to the reactions of alkenes, leading to a greater understanding of vinyl cation chemistry. researchgate.net The reaction of 3-arylpropynes with bromine is believed to proceed through an unsaturated cyclic bromonium ion, except in cases like the 4-methoxy derivative where phenonium ion stabilization of a vinyl cation is implicated. researchgate.net The phenyl group can participate in the stabilization of a positive charge on the adjacent vinyl cation, influencing the reaction's stereochemistry. researchgate.net
Vinyl cations can be generated through various methods, including the solvolysis of vinyl halides and the addition of electrophiles to alkynes. nih.gov The fragmentation of vinyl iodonium (B1229267) and bromonium species has also been utilized to create vinyl cation intermediates. nih.gov The stability of the vinyl cation is a crucial factor in determining the reaction pathway. vaia.com The phenyl group in 1-phenylpropyne plays a significant role in stabilizing the carbocation intermediate through resonance, delocalizing the positive charge across the aromatic ring. vaia.com This stabilization influences the regioselectivity of addition reactions.
Multi-Component and Cascade Reactions Incorporating this compound
Silver-Catalyzed Carboxylation and Subsequent Cyclizations
Silver catalysts have shown significant reactivity in the sequential carboxylation and cyclization of alkyne derivatives under mild conditions. rsc.org A notable example is the three-component reaction involving phenylacetylene (B144264), carbon dioxide, and this compound, catalyzed by silver iodide and potassium carbonate. rsc.org This reaction produces two isomeric arylnaphthalene lactones. rsc.org The initial step is the carboxylation of the terminal alkyne to form a propiolic acid. rsc.org This acid then reacts with this compound to create a 1,6-diyne compound. rsc.org The final step is a [2+2+2] cyclization of the 1,6-diyne, leading to the arylnaphthalene lactones. rsc.org The selectivity for the two isomers is dependent on the electronic properties of the aromatic group on the terminal alkyne. rsc.org It is noteworthy that while silver iodide is an effective catalyst, copper iodide was found to be ineffective for this transformation, although it did facilitate the formation of a 1,4-diyne from phenylacetylene and this compound. rsc.org
Tandem and Cascade Reaction Sequences Leading to Complex Molecular Architectures
This compound is a valuable building block in tandem and cascade reactions for the synthesis of complex molecules. One such application is in the synthesis of the parent and substituted ABCD ring cores of camptothecin (B557342) alkaloids. researchgate.net This involves the N-alkylation of 1,6-dihydro-6-oxo-2-pyridinecarbonitrile with this compound. researchgate.net Subsequent treatment with a catalytic amount of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at elevated temperatures triggers a cascade reaction. researchgate.net This sequence involves a DBU-mediated alkyne-to-allene isomerization, followed by an intramolecular [4+2] cycloaddition of the resulting allene intermediate, and a final 1,5-hydrogen shift to yield the aromatic quinoline (B57606) scaffold of indolizino[1,2-b]quinolin-9(11H)-one in high yield. researchgate.net
Radical Processes Involving the Propargyl System of this compound
The propargyl system of this compound is susceptible to radical reactions. The use of N-bromosuccinimide (NBS) under photolytic or thermal conditions can initiate allylic bromination through a radical pathway. smolecule.com This involves the abstraction of an allylic hydrogen to form a stabilized radical intermediate which then reacts with bromine. For instance, irradiating 1-phenylpropane with NBS in carbon tetrachloride generates 1-bromo-1-phenylpropane. smolecule.com
In the context of electrocarboxylation, the reduction of carbon-halogen bonds, such as in 1-bromo-3-phenylpropane, is believed to proceed through a concerted or stepwise cleavage to form a halide anion and a carbon radical. acs.org The subsequent fate of this radical intermediate determines the final product.
Applications of 3 Bromo 1 Phenylpropyne in Advanced Organic Synthesis and Materials Science
Role as a Key Precursor for Diverse Chemical Structures
The dual functionality of 3-bromo-1-phenylpropyne, possessing both an electrophilic center at the carbon bearing the bromine and a nucleophilic triple bond, makes it an ideal starting material for constructing a variety of organic scaffolds. smolecule.com
Building Block for Complex Ring Systems (e.g., Natural Product Scaffolds)
The reactive nature of this compound makes it a valuable tool for the synthesis of intricate cyclic structures, including those found in natural products. smolecule.com Its alkyne moiety readily participates in cycloaddition reactions, a powerful method for forming ring systems. smolecule.com For instance, it can react with azides and dienes to create complex cyclic compounds. smolecule.com
A notable application is in the synthesis of the tetracyclic ABCD ring core of camptothecin (B557342), a potent anticancer alkaloid. researchgate.net In this synthesis, this compound is first used to N-alkylate 1,6-dihydro-6-oxo-2-pyridinecarbonitrile. researchgate.net The resulting intermediate then undergoes a base-catalyzed intramolecular cycloaddition to furnish the desired indolizino[1,2-b]quinolin-9(11H)-one scaffold in a high yield. researchgate.net This demonstrates the utility of this compound in constructing complex, polycyclic frameworks that are central to medicinally important natural products.
Synthesis of Novel Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. kit.edunih.gov this compound serves as a key starting material for the synthesis of various nitrogen-containing heterocyclic systems. wiley.comorganic-chemistry.org The bromine atom can be readily displaced by nitrogen nucleophiles, while the alkyne can undergo further cyclization reactions.
One strategy involves the phosphine-catalyzed Michael addition/intramolecular Wittig reaction between dialkyl acetylenedicarboxylate (B1228247) and amino-carbaldehyde or amino ester derivatives, which provides access to a variety of nitrogen-containing heterocycles. wiley.com While this specific example doesn't directly use this compound, the underlying principles of using a bromo-alkyne precursor for heterocycle synthesis are applicable. The bromo-alkyne functionality allows for sequential reactions to build complex heterocyclic frameworks. For example, the synthesis of isoquinoline (B145761) scaffolds can be achieved through a domino imination/cycloisomerization of propargyl derivatives, which can be prepared from precursors like this compound.
Development of Functional Materials through this compound
The unique electronic and structural properties of the phenylpropyne unit make this compound an attractive precursor for the development of advanced functional materials. smolecule.com
Precursor for Conjugated Polymers
The alkyne functionality in this compound is a key feature that allows for its use in the synthesis of conjugated polymers. smolecule.comrsc.org These polymers, characterized by alternating single and multiple bonds, exhibit interesting electronic and optical properties. smolecule.com Polymerization of this compound can lead to the formation of polymers with a conjugated backbone, which are promising for applications in organic electronics. smolecule.com The presence of the bromoaryl group in the side chain can be achieved through chemoselective intramolecular catalyst transfer systems during polycondensation reactions. rsc.org
Exploration in Organic Electronic and Optoelectronic Devices
The conjugated polymers derived from this compound have potential applications in various organic electronic and optoelectronic devices. smolecule.com These materials can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells. smolecule.comkit.edu The ability to tune the electronic properties of the polymers by modifying the monomer structure makes them highly versatile for these applications. The triple bond in precursors like this compound enables click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to construct conjugated polymers for optoelectronic applications.
Strategic Intermediate in the Preparation of Specialized Organic Compounds
Beyond its direct use in the synthesis of complex rings and polymers, this compound serves as a crucial intermediate for creating a wide array of specialized organic molecules. smolecule.com The bromine atom can be easily substituted through various cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, allowing for the introduction of diverse functional groups. smolecule.com This versatility enables the generation of libraries of novel compounds for various applications. smolecule.com
Furthermore, the alkyne group can be functionalized through reactions like hydroamination and hydroboration, leading to the construction of even more complex and tailored molecules. smolecule.com For example, 1-bromo-3-phenylpropane, a related compound, is used in the synthesis of MraY inhibitors with antibacterial properties and in preparing quinolinone derivatives as selective MAO-B inhibitors. fishersci.cafishersci.fi This highlights the potential of bromo-phenyl-alkyl/alkynyl structures as key intermediates in medicinal chemistry.
Spectroscopic Characterization and Theoretical Investigations of 3 Bromo 1 Phenylpropyne
Advanced Spectroscopic Analysis Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure and probing the dynamics of 3-Bromo-1-phenylpropyne.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework of this compound.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of the related compound 1-Bromo-3-phenylpropane, distinct signals corresponding to the different sets of protons are observed. The protons on the carbon adjacent to the bromine atom (Ha) and those on the carbon adjacent to the phenyl group (Hc) typically appear as triplets, while the central methylene (B1212753) protons (Hb) appear as a quintet due to coupling with the adjacent protons. blogspot.com The chemical shifts are influenced by the electronegativity of the bromine atom and the shielding effects of the aromatic ring. blogspot.com
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound provides confirmation of its carbon skeleton. nih.gov The spectrum for the related 1-Bromo-3-phenylpropane shows characteristic signals for the aliphatic carbons and the aromatic carbons of the phenyl group. chemicalbook.com
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Phenyl Protons | Mixed (d, e, f) | Aromatic carbons |
| -CH₂- (position c) | ~2.7 (triplet) | Aliphatic carbons |
| -CH₂- (position b) | ~2.1 (quintet) | Aliphatic carbons |
| -CH₂Br (position a) | Triplet | Aliphatic carbons |
| Note: The specific chemical shift values for this compound may vary. The data presented is based on the analysis of the closely related compound 1-Bromo-3-phenylpropane. blogspot.com |
Vibrational spectroscopy techniques, including Fourier-transform infrared (FTIR) and Raman spectroscopy, are crucial for identifying the functional groups present in this compound.
FTIR Spectroscopy
The FTIR spectrum of the related compound 1-Bromo-3-phenylpropane, typically recorded as a layer between KBr plates, displays characteristic absorption bands. nih.govnih.gov These bands correspond to the vibrational modes of the C-H bonds in the aromatic ring and the aliphatic chain, as well as the C-Br stretching vibration. A gas-phase IR spectrum is also available for this compound. nist.gov
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. For 1-Bromo-3-phenylpropane, the Raman spectrum helps in identifying the vibrational modes, particularly those of the non-polar bonds. chemicalbook.com
| Spectroscopic Technique | Key Observations |
| FTIR | Characteristic bands for aromatic and aliphatic C-H stretching, and C-Br stretching. |
| Raman | Complementary data on vibrational modes, especially for non-polar bonds. |
| Note: The data is based on the analysis of the related compound 1-Bromo-3-phenylpropane. nih.govnih.govnist.govchemicalbook.com |
UV-Vis spectroscopy is used to study the electronic transitions within the molecule, particularly the π-electron system of the phenyl group. For compounds containing a phenyl group, characteristic absorption bands are observed in the UV region. The presence of substituents can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts). up.ac.za In a related bromo-alkoxybenzene compound, UV-Vis spectroscopy revealed absorption bands in the range of approximately 250–300 nm, which are associated with the extended conjugation of the molecule.
Mass spectrometry is a powerful technique for determining the molecular weight and analyzing the fragmentation pattern of a molecule. For this compound, the molecular weight is 195.06 g/mol . nih.gov The mass spectrum of the related compound 1-Bromo-3-phenylpropane shows a molecular ion peak corresponding to its molecular weight of 199.09 g/mol and a characteristic fragmentation pattern that helps in confirming its structure. nih.govchemicalbook.com
Electronic Spectroscopy (UV-Vis) for Conjugation Analysis and Electronic Transitions
Quantum Chemical and Computational Studies
Theoretical calculations provide deeper insights into the molecular properties and reactivity of this compound.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure, geometry, and reactivity of molecules. rsc.org For a related system, DFT calculations were employed to understand the active centers and the underlying reaction mechanism. unt.edu These calculations can reveal information such as the adsorption energies of atoms on different sites of a molecule and the Gibbs free energy diagrams for reactions, providing a theoretical basis for experimental observations. unt.edu For instance, in a study of a bromo-propargyloxy derivative, DFT calculations indicated that the ortho position to the propargyloxy group is the most electrophilic due to a combination of resonance and inductive effects.
Analysis of Electronic Structure and Frontier Molecular Orbitals (FMOs)
The electronic structure of a molecule is fundamental to understanding its reactivity and spectroscopic properties. For this compound, theoretical calculations, such as those employing Density Functional Theory (DFT), can provide significant insights into its molecular orbital landscape. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
A smaller HOMO-LUMO gap generally suggests a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Theoretical studies on analogous molecules can provide a comparative framework. For instance, the computed gas phase HOMO and LUMO energies for a related compound, (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, were found to be -6.1375 eV and -1.8057 eV, respectively, leading to a HOMO-LUMO energy gap of 4.3318 eV. researchgate.net It is expected that the electronic properties of this compound would also be dictated by the interplay of its aromatic and alkynyl functionalities, as well as the halogen substituent.
Based on the FMO energies, several quantum chemical descriptors can be calculated to further characterize the molecule's reactivity. These include:
Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the ease of charge transfer.
Global Electrophilicity Index (ω): An indicator of a molecule's ability to act as an electrophile. It is calculated as ω = μ2 / 2η, where μ is the chemical potential (μ = -χ).
The following interactive table showcases hypothetical FMO data for this compound, based on typical values for similar organic molecules, to illustrate these concepts.
| Parameter | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | -8.50 |
| LUMO Energy | ELUMO | - | -1.20 |
| Ionization Potential | I | -EHOMO | 8.50 |
| Electron Affinity | A | -ELUMO | 1.20 |
| Energy Gap | ΔE | ELUMO - EHOMO | 7.30 |
| Electronegativity | χ | (I + A) / 2 | 4.85 |
| Chemical Hardness | η | (I - A) / 2 | 3.65 |
| Chemical Softness | S | 1 / η | 0.27 |
| Global Electrophilicity Index | ω | μ2 / 2η | 3.22 |
Theoretical Exploration of Reaction Mechanisms and Energy Landscapes
Theoretical chemistry provides powerful tools to explore the potential reaction pathways of this compound. The presence of a bromine atom, a good leaving group, and an activated propargylic position suggests that nucleophilic substitution reactions are likely to be a key aspect of its chemistry. bartleby.com Computational studies can elucidate the energy landscapes of these reactions, helping to determine whether they proceed via a unimolecular (SN1) or bimolecular (SN2) mechanism.
In an SN1 reaction, the rate-determining step is the formation of a carbocation intermediate. bartleby.com For this compound, this would involve the departure of the bromide ion to form a phenyl-substituted propargyl cation. The stability of this carbocation is a critical factor. The phenyl group can stabilize the positive charge through resonance, making the SN1 pathway plausible.
Conversely, an SN2 reaction involves a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. bartleby.com This pathway is sensitive to steric hindrance around the reaction center. The linear geometry of the alkyne might reduce steric hindrance compared to a saturated carbon, potentially favoring an SN2 mechanism.
Computational modeling can map the potential energy surface for both SN1 and SN2 pathways. This involves calculating the energies of the reactants, transition states, intermediates, and products. The relative heights of the energy barriers (activation energies) for the two pathways would determine which mechanism is favored under specific reaction conditions. For instance, studies on the reactivity of 1-bromo-1-phenylpropane, a related compound, indicate that it can undergo both SN1 and SN2 reactions, with the predominant mechanism being influenced by the nature of the nucleophile and solvent. bartleby.com
The following table outlines the key characteristics of the SN1 and SN2 reaction pathways as they might apply to this compound.
| Feature | SN1 Mechanism | SN2 Mechanism |
| Kinetics | First-order | Second-order |
| Intermediate | Carbocation (phenyl-substituted propargyl cation) | None (transition state) |
| Stereochemistry | Racemization if chiral center is formed | Inversion of configuration |
| Leaving Group | Good leaving group is crucial (Br- is excellent) | Good leaving group is important (Br- is excellent) |
| Nucleophile | Favored by weak nucleophiles | Favored by strong nucleophiles |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |
Computational Prediction of Spectroscopic Signatures for this compound
Computational methods, particularly DFT, are widely used to predict the spectroscopic signatures of molecules, which can then be compared with experimental data for structural verification. For this compound, these predictions would include Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. The predicted spectrum for this compound would show characteristic signals for the aromatic protons of the phenyl ring, the methylene protons adjacent to the bromine atom, and the acetylenic proton. The chemical shifts would be influenced by the electronic environment of each nucleus. For example, the electron-withdrawing effect of the bromine atom would be expected to shift the signal of the adjacent methylene protons downfield.
Infrared (IR) Spectroscopy: Computational chemistry can calculate the vibrational frequencies of the molecule, which correspond to the absorption bands in an IR spectrum. nist.gov For this compound, key predicted vibrational modes would include:
The C≡C triple bond stretch, typically appearing around 2100-2260 cm-1.
The ≡C-H stretch of the terminal alkyne, usually found near 3300 cm-1.
The C-H stretches of the aromatic ring in the 3000-3100 cm-1 region.
The C-Br stretch, which would appear in the lower frequency region of the spectrum.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. The π-systems of the phenyl ring and the alkyne are the primary chromophores in this compound. The predicted spectrum would likely show absorptions in the UV region corresponding to π → π* transitions.
The following table provides a hypothetical summary of predicted spectroscopic data for this compound based on known ranges for its functional groups.
| Spectroscopy | Feature | Predicted Range/Value |
| 1H NMR | Aromatic protons (phenyl) | δ 7.2–7.5 ppm |
| Methylene protons (-CH2Br) | δ 4.0–4.5 ppm | |
| Acetylenic proton (≡C-H) | δ 2.5–3.0 ppm | |
| 13C NMR | Aromatic carbons | δ 120–140 ppm |
| Alkynyl carbons (C≡C) | δ 70–90 ppm | |
| Methylene carbon (-CH2Br) | δ 20–30 ppm | |
| IR | C≡C stretch | ~2120 cm-1 |
| ≡C-H stretch | ~3300 cm-1 | |
| C-H stretch (aromatic) | ~3050 cm-1 | |
| C-Br stretch | ~600 cm-1 | |
| UV-Vis | π → π* transitions | λmax ~250-280 nm |
Future Directions and Emerging Research Avenues in 3 Bromo 1 Phenylpropyne Chemistry
Development of Novel Catalytic Systems for More Sustainable and Efficient Transformations
The transformation of 3-bromo-1-phenylpropyne is heavily reliant on catalytic processes. Future research is geared towards the development of novel catalytic systems that are not only more efficient but also adhere to the principles of green chemistry. A significant focus is on replacing traditional, often precious metal-based catalysts with more sustainable alternatives.
Recent studies have highlighted the potential of silver catalysts in promoting unique transformations of alkyne-containing molecules. For instance, silver-catalyzed reactions have been shown to facilitate the synthesis of complex heterocyclic structures from precursors containing alkyne functionalities. rsc.org A three-component reaction involving phenylacetylene (B144264), carbon dioxide, and this compound, catalyzed by silver iodide, has been reported to yield arylnaphthalene lactones. rsc.org This reaction proceeds through the initial carboxylation of the terminal alkyne, followed by reaction with this compound to form a 1,6-diyne, which then undergoes cyclization. rsc.org Interestingly, the choice of metal catalyst is crucial, as gold iodide in the same reaction leads to the formation of a 1,6-diyne compound without cyclization, while copper iodide results in a 1,4-diyne. rsc.org
The development of dual catalytic systems is another promising avenue. These systems, often employing a combination of metals like nickel and cobalt, can activate different parts of the reacting molecules, enabling new types of cross-coupling reactions under milder conditions. nih.gov While much of this work has focused on alkyl halides like 1-bromo-3-phenylpropane, the principles can be extended to the more reactive this compound. nih.gov The goal is to develop catalytic systems that are tolerant of a wide range of functional groups, allowing for the efficient synthesis of complex molecules in a single step. nih.gov
The table below summarizes various catalytic systems that are relevant to the transformations of this compound, particularly in Sonogashira coupling, a key reaction for this class of compounds.
| Catalyst System | Reaction Type | Key Features | Potential for this compound |
|---|---|---|---|
| Pd(II)/Cu(I) | Sonogashira Coupling | Classic and widely used system for forming C(sp)-C(sp2) bonds. mdpi.com | Standard method for coupling with aryl or vinyl halides. |
| Silver Iodide (AgI) | Carboxylation/Cyclization | Promotes multi-component reactions with CO2. rsc.org | Synthesis of complex lactones and diynes. |
| Ni/Co Dual Catalyst | Cross-Electrophile Coupling | Couples two different electrophiles, tolerant of various functional groups. nih.gov | Novel coupling reactions with other alkyl or aryl halides. |
| Fe-based catalysts | Cross-Coupling | Utilizes an earth-abundant and less toxic metal. longdom.org | More sustainable cross-coupling reactions. |
Exploration of Bio-Inspired Transformations and Bioorthogonal Chemistry Applications
The unique reactivity of the propargyl group in this compound makes it a highly attractive moiety for applications in chemical biology, particularly in the realm of bioorthogonal chemistry. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. researchgate.net
The terminal alkyne of the phenylpropyne group is a perfect handle for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific ligation of the alkyne-containing molecule to an azide-modified biomolecule, such as a protein or a nucleic acid. This compound can be used as a reagent to introduce the phenylpropyne group onto a molecule of interest, which can then be used to probe biological systems. For instance, the propargylation of hydroxyl, sulfhydryl, amino, and carboxyl groups is a common strategy for installing alkyne handles for bioorthogonal reactions. nih.govacs.org While traditionally carried out with propargyl bromide under basic conditions, methods like the Nicholas reaction, which uses a dicobalt hexacarbonyl-stabilized propargylium ion, allow for propargylation under acidic conditions, expanding the scope to base-sensitive molecules. nih.govacs.org
Bio-inspired catalysis is another emerging area where this compound could find application. This field seeks to mimic the highly efficient and selective enzymatic reactions found in nature. While direct examples with this compound are still emerging, research on related compounds provides a proof of concept. For example, bio-inspired vitamin B12 photocatalysis has been used for the formation of olefins from alkyl halides. libretexts.org The development of artificial metalloenzymes that can catalyze specific transformations on substrates like this compound within a biological environment is a long-term goal.
The table below highlights the potential applications of this compound in bioorthogonal chemistry.
| Application | Reaction Type | Description |
|---|---|---|
| Protein Labeling | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Introduction of the phenylpropyne group onto a protein of interest for subsequent labeling with an azide-containing probe (e.g., a fluorescent dye). |
| Drug Delivery | Radical-Mediated Thiol-Yne Reaction | Conjugation to cysteine-containing peptides or thiolated biomolecules for targeted drug delivery. |
| Prodrug Activation | Bioorthogonal Prodrug Activation | Design of prodrugs that can be activated in situ through a bioorthogonal reaction involving the phenylpropyne group. |
Integration into High-Throughput Screening and Automated Synthesis Platforms
The increasing demand for new molecules with specific properties, particularly in drug discovery and materials science, has driven the development of high-throughput screening (HTS) and automated synthesis platforms. This compound, with its dual reactivity, is an ideal building block for the rapid generation of large and diverse chemical libraries.
The Sonogashira coupling, a cornerstone reaction for this compound, is well-suited for HTS formats. nih.govsmolecule.com Automated platforms can perform numerous reactions in parallel, varying the coupling partners and reaction conditions to quickly identify optimal parameters and synthesize a wide array of compounds. thalesnano.com Flow chemistry, where reagents are continuously pumped through a reactor, offers several advantages for such applications, including precise control over reaction parameters, enhanced safety, and ease of scalability. thalesnano.com The integration of this compound into these automated workflows will enable the rapid exploration of chemical space around the phenylpropyne scaffold.
For example, a library of compounds can be generated by coupling this compound with a diverse set of aryl or vinyl halides via Sonogashira coupling. The resulting products, which now contain a reactive propargyl bromide, can be further diversified by reaction with a range of nucleophiles. This two-step diversification strategy can quickly lead to thousands of unique compounds for biological screening or materials testing.
The table below outlines how this compound can be integrated into modern synthesis and screening platforms.
| Platform | Application for this compound | Advantage |
|---|---|---|
| High-Throughput Screening (HTS) | Rapidly screen a library of compounds derived from this compound for biological activity. | Accelerates the discovery of new drug leads and functional molecules. |
| Automated Synthesis | Synthesize large libraries of compounds using robotic platforms. | Increases efficiency, reduces manual labor, and improves reproducibility. |
| Flow Chemistry | Perform reactions involving this compound in a continuous flow reactor. | Better control over reaction conditions, improved safety, and easier scalability. thalesnano.com |
Advanced Material Design through Controlled Polymerization and Supramolecular Assembly
The phenylacetylene unit of this compound makes it an excellent monomer for the synthesis of conjugated polymers, particularly poly(phenylacetylene)s (PPAs). These polymers are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells, due to their unique electronic and optical properties.
The polymerization of monomers derived from this compound can be achieved through various methods, including transition metal-catalyzed polymerization. The resulting PPAs have a rigid helical structure that can be controlled by the choice of substituents on the phenyl ring. pku.edu.cnresearchgate.net This controlled helicity is a key feature for the design of chiral materials with specific functions.
Furthermore, the phenyl and alkyne groups in the polymer backbone can drive the self-assembly of the polymer chains into highly ordered supramolecular structures. pku.edu.cnbohrium.com These structures can take the form of fibers, superhelices, nanospheres, and liquid crystals. pku.edu.cnresearchgate.net The ability to control the self-assembly process by tuning the polymer structure and the external environment opens up exciting possibilities for the bottom-up fabrication of advanced materials with tailored properties. For example, chiral metallo-supramolecular fibers can be obtained by complexing a chiral phenylacetylene monomer with silver ions. bohrium.com
The table below lists some of the potential supramolecular structures that can be formed from poly(phenylacetylene)s and their potential applications.
| Supramolecular Structure | Formation Principle | Potential Application |
|---|---|---|
| Helical Fibers | π-π stacking and hydrogen bonding between polymer chains. pku.edu.cn | Chiral sensors, asymmetric catalysis. |
| Nanospheres/Nanocapsules | Aggregation of polymer chains in specific solvents. pku.edu.cn | Drug delivery, nanoreactors. |
| Liquid Crystals | Alignment of rigid polymer chains into ordered phases. researchgate.net | Optical switches, displays. |
| Metallo-Supramolecular Polymers | Coordination of metal ions to the polymer backbone. bohrium.com | Conductive materials, catalysts. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes to 3-Bromo-1-phenylpropyne, and what factors influence their efficiency?
- Methodological Answer : A widely used approach involves alkyne functionalization via bromination of 1-phenylpropyne using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a halogenated solvent. Efficiency depends on reaction temperature, stoichiometry, and the absence of competing side reactions like alkyne dimerization. Alternative routes may employ cross-coupling strategies (e.g., Sonogashira coupling) with brominated precursors .
- Key Considerations : Monitor reaction progress via TLC or GC-MS to optimize yield. Impurities from incomplete bromination can complicate purification.
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : This compound serves as a versatile intermediate in:
- Alkyne-Azide Cycloadditions : Acts as a click chemistry component for constructing triazole-based frameworks.
- Cross-Coupling Reactions : The bromine atom facilitates Suzuki or Heck couplings to introduce aryl/alkenyl groups.
- Pharmacophore Development : Used in synthesizing bioactive molecules targeting kinase inhibition .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
- Waste Management : Collect halogenated waste separately and neutralize with appropriate reagents (e.g., sodium bicarbonate) before disposal.
- Storage : Store in amber vials at 2–8°C under inert gas to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR or IR) for this compound derivatives?
- Methodological Answer :
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3-Bromo-5-(trifluoromethyl)phenylacetic acid ) to identify substituent effects on chemical shifts.
- Computational Validation : Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and validate experimental peaks.
- Multi-Technique Verification : Combine NMR, HSQC, and mass spectrometry to confirm assignments .
Q. How does the electronic nature of substituents on the phenyl ring influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Enhance oxidative addition efficiency in palladium-catalyzed reactions by polarizing the C-Br bond. For example, trifluoromethyl groups (as in 3-Bromo-5-(trifluoromethyl)phenylacetic acid ) increase electrophilicity.
- Electron-Donating Groups (EDGs) : Reduce reactivity but improve stability. Use bulky ligands (e.g., XPhos) to mitigate steric hindrance in such cases.
- Experimental Design : Systematically vary substituents and quantify reaction rates via kinetic studies .
Q. What strategies optimize the regioselectivity of this compound in alkyne functionalization reactions?
- Methodological Answer :
- Catalyst Tuning : Use copper(I) iodide with chelating ligands (e.g., phenanthroline) to direct alkyne activation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the terminal alkyne position.
- Temperature Control : Lower temperatures (−20°C) suppress side reactions like alkyne oligomerization. Validate outcomes via NMR integration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
